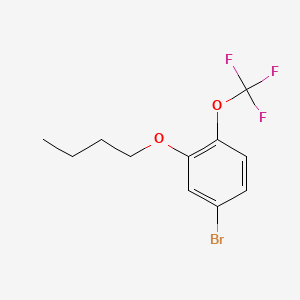
Pyréthrines
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Les pyrèthres sont une classe de composés organiques dérivés des fleurs de Chrysanthemum cinerariifolium, communément appelé le chrysanthème dalmate. Ces composés sont reconnus pour leurs puissantes propriétés insecticides, qui sont utilisées depuis des siècles. Les pyrèthres ciblent le système nerveux des insectes, ce qui les rend très efficaces comme insecticides naturels .
Mécanisme D'action
Target of Action
Pyrethrins primarily target the nervous system of insects . They alter the function of sodium channels in nerve cells , which are crucial for the propagation of nerve impulses .
Mode of Action
Pyrethrins interact with their targets by altering the function of sodium channels in nerve cells . This alteration leads to repetitive firing and eventually results in paralysis . This action is swift and effective, but it is also transient, as pyrethrins are quickly broken down in the environment .
Biochemical Pathways
The biosynthetic pathways responsible for producing pyrethrins in plants involve several enzymatic reactions and genetic regulations . The final step of pyrethrin biosynthesis is the esterification of chrysanthemic and pyrethric acid, which are first activated by CoA into chrysanthemoyl-CoA and pyrethroyl-CoA, respectively, with the alcohol moiety .
Pharmacokinetics
Pyrethroids, including pyrethrins, are lipophilic and distribute to tissues with high lipid content such as fat and nervous tissue, in addition to liver, kidney, and milk . This distribution pattern influences the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .
Result of Action
The molecular and cellular effects of pyrethrins’ action primarily involve the induction of hyperexcitability in the nervous system of insects . This hyperexcitability is due to the altered function of sodium channels, leading to repetitive firing and eventual paralysis .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of pyrethrins . For instance, local adaptation to the native environment affects pyrethrin variability in Dalmatian pyrethrum populations . Moreover, pyrethrins tend to break down quickly when exposed to air, light, and heat , which can affect their insecticidal properties .
Applications De Recherche Scientifique
Pyrethrins have a wide range of scientific research applications:
Chemistry: Pyrethrins are studied for their unique chemical structures and reactivity, providing insights into the design of new insecticidal compounds.
Biology: In biological research, pyrethrins are used to study the effects of insecticides on insect physiology and behavior.
Medicine: Pyrethrins are explored for their potential therapeutic applications, including their use in treating parasitic infections.
Industry: In the agricultural industry, pyrethrins are widely used as natural insecticides to protect crops from pests
Analyse Biochimique
Biochemical Properties
The biosynthetic pathways responsible for producing Pyrethrins in plants involve complex enzymatic reactions and genetic regulation . Pyrethrins interact with various enzymes and proteins in the biochemical reactions, contributing to their insecticidal effects .
Cellular Effects
Pyrethrins exert significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Their selective toxicity and modes of action are due to complex interactions with the nervous systems of target organisms .
Molecular Mechanism
At the molecular level, Pyrethrins exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions contribute to their insecticidal properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrethrins change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Pyrethrins vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Pyrethrins are involved in various metabolic pathways, interacting with enzymes or cofactors. They can also affect metabolic flux or metabolite levels .
Transport and Distribution
Pyrethrins are transported and distributed within cells and tissues. They interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
They may include targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Les pyrèthres sont des composés naturels et leur synthèse en laboratoire implique des réactions chimiques complexes. L'étape clé dans la biosynthèse des pyrèthres implique la réaction de cyclopropanation, qui produit le diphosphate de chrysanthème, un intermédiaire dans la biosynthèse de l'acide chrysanthémique . L'étape finale implique l'estérification de l'acide chrysanthémique avec l'acide pyréthrique, formant la pyréthrine I et la pyréthrine II .
Méthodes de production industrielle : La production industrielle des pyrèthres implique principalement l'extraction de ces composés des fleurs de Chrysanthemum cinerariifolium. Les fleurs sont séchées puis soumises à une extraction par solvant utilisant des solvants organiques tels que l'hexane. Les pyrèthres extraits sont ensuite purifiés par diverses techniques chromatographiques pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Les pyrèthres subissent plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure chimique des pyrèthres afin d'améliorer leurs propriétés insecticides.
Réactifs et conditions courants:
Oxydation : Les pyrèthres peuvent être oxydés en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.
Réduction : La réduction des pyrèthres peut être réalisée en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution impliquant les pyrèthres utilisent souvent des agents halogénants tels que le chlore ou le brome
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés pyréthroïdes, qui sont des analogues synthétiques des pyrèthres. Ces dérivés présentent souvent une stabilité et une activité insecticide accrues .
4. Applications de la recherche scientifique
Les pyrèthres ont un large éventail d'applications de recherche scientifique:
Chimie : Les pyrèthres sont étudiés pour leurs structures chimiques et leur réactivité uniques, offrant des informations sur la conception de nouveaux composés insecticides.
Biologie : En recherche biologique, les pyrèthres sont utilisés pour étudier les effets des insecticides sur la physiologie et le comportement des insectes.
Médecine : Les pyrèthres sont explorés pour leurs applications thérapeutiques potentielles, notamment leur utilisation dans le traitement des infections parasitaires.
Industrie : Dans l'industrie agricole, les pyrèthres sont largement utilisés comme insecticides naturels pour protéger les cultures contre les ravageurs
5. Mécanisme d'action
Les pyrèthres exercent leurs effets insecticides en ciblant le système nerveux des insectes. Ils modifient la fonction des canaux sodiques dans les cellules nerveuses, entraînant un tir répétitif et une paralysie éventuelle. Cette action est rapide et efficace, mais elle est également transitoire, car les pyrèthres sont rapidement décomposés dans l'environnement .
Composés similaires:
Pyréthroïdes : Analogues synthétiques des pyrèthres, y compris la perméthrine, la cyperméthrine et la deltaméthrine.
Organophosphorés : Une autre classe d'insecticides, tels que le malathion et le parathion.
Organochlorés : Insecticides comme le DDT et le lindane .
Comparaison : Les pyrèthres sont uniques en raison de leur origine naturelle et de leur biodégradabilité rapide, ce qui les rend respectueux de l'environnement par rapport aux pyréthroïdes synthétiques et aux autres insecticides. Les pyréthroïdes, bien qu'ils soient plus stables et plus puissants, peuvent avoir des impacts environnementaux plus durables. Les organophosphorés et les organochlorés, d'autre part, ont été associés à des effets toxiques importants sur les humains et la faune .
Comparaison Avec Des Composés Similaires
Pyrethroids: Synthetic analogs of pyrethrins, including permethrin, cypermethrin, and deltamethrin.
Organophosphates: Another class of insecticides, such as malathion and parathion.
Organochlorides: Insecticides like DDT and lindane .
Comparison: Pyrethrins are unique due to their natural origin and rapid biodegradability, making them environmentally friendly compared to synthetic pyrethroids and other insecticides. Pyrethroids, while more stable and potent, can have longer-lasting environmental impacts. Organophosphates and organochlorides, on the other hand, have been associated with significant toxic effects on humans and wildlife .
Propriétés
Numéro CAS |
8003-34-7 |
|---|---|
Formule moléculaire |
C43H56O8 |
Poids moléculaire |
700.9 g/mol |
Nom IUPAC |
(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H28O5.C21H28O3/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6;1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3;7-9,11,16,18-19H,1,10,12H2,2-6H3 |
Clé InChI |
VXSIXFKKSNGRRO-UHFFFAOYSA-N |
Impuretés |
The primary extract /of pyrethrum powder/ yields, after concentration, a dark viscous material containing approximately 30 to 35% pyrethrins and about 50% impurities (oleoresin concentrate), which may be diluted and standardized to contain 25% pyrethrins (oleoresin extract). The oleoresin may be processed further to form a refined extract containing 50 to 55% total pyrethrins and about 23% impurities. |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C |
SMILES isomérique |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C.CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C |
SMILES canonique |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C |
Point d'ébullition |
BP: 170 °C (0.1 mm Hg), decomposes 338 °F (Pyrethrin I), 392 °F (Pyrethrin II), 279 °F (Cinerin I), 361 °F (Cinerin II) |
Color/Form |
Refined extract is pale yellow mobile oil; unrefined extract is a dark greenish brown viscous liquid; powder (ground flowers) is a tan color. Brown, viscous oil or solid. |
Densité |
1 (approx) (NIOSH, 2024) 0.80-0.90 g/cu cm (25% pale extract); 0.90-0.96 g/cu cm (50% pale extract); ca. 0.9 g/cu cm (oleoresin crude) 0.84-0.86 g/cm³ 1 (approx) |
Point d'éclair |
180 to 190 °F (NIOSH, 2024) 180-190 °F (Closed cup) 82-88 °C (Open Cup) 76 °C c.c. 180-190 °F |
Description physique |
Pyrethrins, [solid] appears as colorless to white liquids (or tan dusts). Primarily a threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrate the soil, contaminate groundwater or nearby waterways. Toxic by inhalation, skin absorption and/or ingestion. Used as pesticide. Practically insoluble in water. Brown, viscous oil or solid. [insecticide]; [NIOSH] PALE YELLOW MOBILE OIL WITH CHARACTERISTIC ODOUR. Brown, viscous oil or solid. Brown, viscous oil or solid. [insecticide] |
Solubilité |
Insoluble (NIOSH, 2024) Sol in alcohol, acetone, kerosene, carbon tetrachloride, nitromethane, & ethylene dichloride; insol in water Soluble in organic solvents, e.g. alcohols, hydrocarbons, aromatics, esters, etc. Solubility in water: none Insoluble |
Pression de vapeur |
Low (NIOSH, 2024) VP: Essentially 0 torr at 20 °C Low |
Origine du produit |
United States |
A: Pyrethrins work by targeting the nervous systems of insects. [] They act as neurotoxins, specifically affecting the sodium channels in nerve cell axons. [, ] This interaction leads to hyperexcitation and disrupts normal nerve impulse transmission, ultimately causing paralysis (knockdown effect) and death in insects. [, ]
A: While pyrethrins can affect the nervous systems of mammals, their toxicity is significantly lower. [, ] This is largely due to mammals' ability to rapidly metabolize pyrethrins into inactive compounds. [, ]
A: Pyrethrins are a group of six closely related esters. They are naturally occurring insecticides derived from the chrysanthemum flower, specifically Tanacetum cinerariifolium. [, , ]
ANone: This question requires access to the chemical structures of individual pyrethrins. The provided text mentions six specific esters that constitute the pyrethrins group, but it doesn't provide the detailed structural information like molecular formula, weight, or spectroscopic data for each. These details are crucial for a complete structural characterization.
A: Pyrethrins are known to degrade when exposed to light, air, moisture, and high temperatures. [, , ] This can impact their effectiveness as insecticides.
A: The drying temperature and duration significantly influence the yield and ratio of Pyrethrins I and II in harvested pyrethrum flowers. Research suggests an optimal drying temperature of 50°C for 21 hours to maximize pyrethrin content. []
ANone: The provided research focuses primarily on the insecticidal properties of pyrethrins and their biosynthesis. There is no mention of pyrethrins being used as catalysts in chemical reactions. Their primary application, as highlighted in the research, is as natural insecticides.
A: Yes, Density Functional Theory (DFT) has been used to study the ground state conformation of pyrethroids (synthetic analogs of pyrethrins) and pyrethrins. [] This information is useful for understanding their reactivity and potential degradation pathways.
A: Research on reduced pyrethrin analogs indicated that certain structural modifications, like the reduction of specific functional groups, could significantly impact their insecticidal activity. While some isomerized analogs retained potency comparable to natural pyrethrins, others lost their insecticidal properties entirely. []
A: Synergists like piperonyl butoxide can significantly enhance the insecticidal activity of pyrethrins. [, , , ] This synergistic effect is attributed to the inhibition of insect enzymes that would otherwise break down pyrethrins, making them more effective at lower concentrations.
A: Research indicates that chemical modifications, such as reducing oxidatively sensitive functionalities, can stabilize pyrethrins. [] Additionally, formulating pyrethrins with synergists like piperonyl butoxide can enhance their stability and prolong their effectiveness. [, ] Further research into encapsulation techniques and other formulation strategies could lead to even greater stability and controlled release.
A: The PSP, which collected data on adverse effects associated with pyrethrins-containing products, found that such events were rare relative to their widespread use. [] Most reported dermal or respiratory effects were minor and self-limiting. [] The PSP concluded that pyrethrins-containing products, even when formulated with synthetic pyrethroids or synergists, do not pose a significant risk of serious reactions. []
A: Research on lactating and non-lactating ewes showed that pyrethrins are rapidly absorbed after oral and subcutaneous administration. [] They are widely distributed throughout the body and eliminated within 24 hours. []
A: Laboratory tests showed that pyrethrins are highly effective against Xenopsylla cheopis, achieving high mortality rates within minutes at relatively low concentrations. [] This suggests their potential use in plague control.
A: Yes, field trials evaluated the efficacy of organic insecticides, including pyrethrins, against stink bugs in soybean and tomato crops. [] While the treatments initially reduced stink bug populations, they did not provide persistent control nor significantly reduce fruit damage in tomatoes. []
A: Studies on the German cockroach (Blattella germanica) show that selection for pyrethroid resistance can lead to cross-resistance to other pyrethroids and even to pyrethrins. [, ] This cross-resistance is a significant concern for pest management and highlights the importance of understanding the underlying mechanisms.
A: While considered relatively safe for mammals due to their rapid metabolism, pyrethrins can still induce adverse effects, primarily in cases of acute poisoning or chronic exposure. [] The nervous system is the primary target, and allergic reactions, particularly to natural pyrethrins, are also a concern. []
ANone: The provided research focuses primarily on the use of pyrethrins as insecticides, their biosynthesis, and their environmental fate. As a result, these questions, which relate to pharmaceutical aspects like drug delivery, biomarkers, and drug interactions, are not addressed in the provided research papers.
A: Research investigated various botanical insecticides as potential alternatives to pyrethrins, including extracts from neem (Azadirachta indica), quassia (Quassia amara), and other plants containing compounds like celangulin, cnidium lactone, matrine, nicotine, rotenone, stemonine, and veratrine. [, ]
A: While some botanicals demonstrated promising insecticidal activity, their efficacy varied, and some, like those containing nicotine and rotenone, posed greater environmental risks or crop safety concerns. [, , ] Finding effective, safe, and environmentally friendly alternatives to pyrethrins remains an ongoing area of research.
ANone: The provided research papers primarily focus on the biological and chemical aspects of pyrethrins. They do not delve into the specifics of recycling or waste management practices related to pyrethrin production or use.
A: The research highlights the use of various analytical techniques for studying pyrethrins, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and density functional theory (DFT) calculations. [, , , ] These tools are essential for characterizing, quantifying, and understanding the properties and behavior of pyrethrins.
A: The research demonstrates the interdisciplinary nature of pyrethrin research, encompassing fields such as botany, chemistry, entomology, toxicology, and agriculture. [, , , , ] Collaboration between these disciplines is crucial for advancing our understanding of pyrethrins, developing sustainable pest control solutions, and ensuring their safe and effective use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



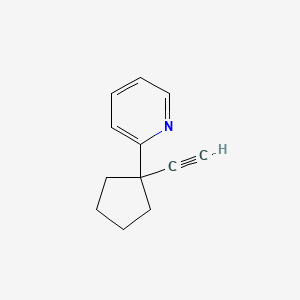
![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)
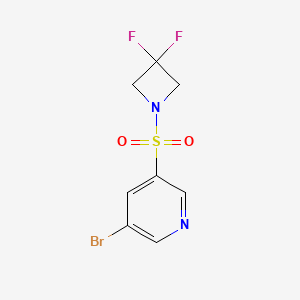
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)
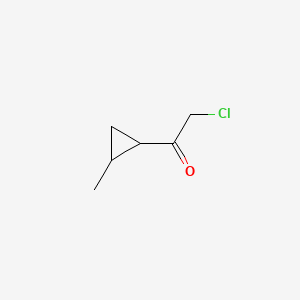
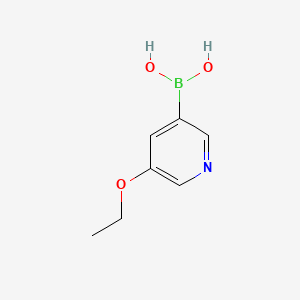
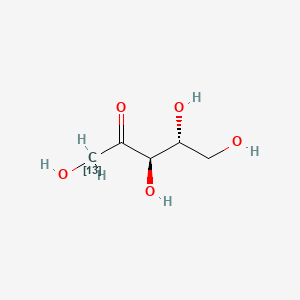
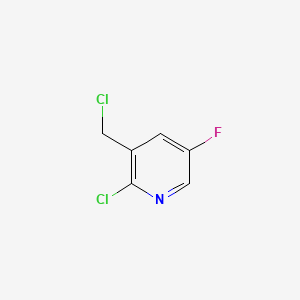
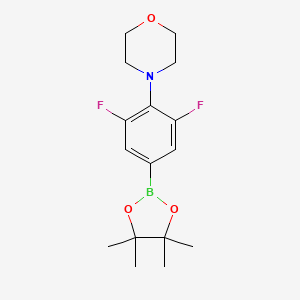
![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)
